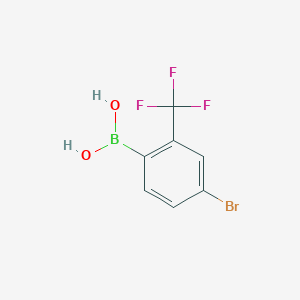

4-Bromo-2-(trifluoromethyl)phenylboronic acid

描述

Overview and Significance in Organic Chemistry

4-Bromo-2-(trifluoromethyl)phenylboronic acid stands as a paradigmatic example of functionalized organoboron compounds that have revolutionized modern synthetic chemistry. This compound, bearing the molecular formula C7H5BBrF3O2 and molecular weight of 268.83 grams per mole, exemplifies the sophisticated design principles underlying contemporary organoboron reagents. The compound's significance in organic chemistry stems from its dual functionality as both a nucleophilic coupling partner and a versatile synthetic intermediate capable of facilitating carbon-carbon bond formation under mild reaction conditions.

The structural architecture of this compound incorporates two electron-withdrawing substituents positioned strategically on the phenyl ring. The bromo substituent at the para position relative to the boronic acid functionality provides sites for further functionalization through additional cross-coupling reactions, while the trifluoromethyl group at the ortho position enhances the electrophilic character of the boronic acid moiety. This electronic modification significantly influences the compound's reactivity profile, making it particularly effective in cross-coupling reactions where electron-deficient boronic acids demonstrate superior performance.

Research has demonstrated that this compound serves as a critical intermediate in the synthesis of trifluoromethylpyridines, which constitute essential structural components in more than twenty agrochemical compounds that have acquired International Organization for Standardization common names. The trifluoromethyl group imparts unique physicochemical properties to the resulting products, including enhanced metabolic stability, improved lipophilicity, and increased bioavailability, making these derivatives particularly valuable in pharmaceutical applications.

The compound's utility extends beyond traditional cross-coupling chemistry into emerging areas of organic synthesis. Recent investigations have revealed its potential in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type palladium-catalyzed oxidative Heck reaction sequences coupled with intramolecular carbon-hydrogen amidation processes. These diverse applications underscore the compound's versatility as a synthetic building block capable of accessing complex molecular architectures through multiple reaction pathways.

Furthermore, the compound demonstrates significant promise in microbiology applications, where derivatives synthesized using this compound exhibit moderate antimicrobial activity against Candida albicans. This biological activity profile expands the compound's potential applications beyond purely synthetic chemistry into biomedical research and pharmaceutical development.

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of organoboron chemistry, which traces its origins to the pioneering work of Alfred Stock and Hermann Schlesinger in the early twentieth century. The foundational understanding of boronic acids began with Edward Frankland's seminal 1860 report describing the first preparation and isolation of a boronic acid through the treatment of diethylzinc with triethylborate, ultimately yielding ethylboronic acid after controlled atmospheric oxidation.

The evolution of boronic acid chemistry gained significant momentum throughout the mid-twentieth century as researchers recognized the unique properties that distinguish boronic acids from other organoboron compounds. Unlike borinic acids, which result from the first oxidation of boranes and exhibit considerable atmospheric sensitivity, boronic acids demonstrate remarkable stability to atmospheric oxidation while maintaining their synthetic utility. This stability profile, combined with their mild Lewis acidic character and environmentally benign degradation pathway to boric acid, established boronic acids as particularly attractive synthetic intermediates.

The specific development of halogenated and trifluoromethylated phenylboronic acids represented a natural progression in the field's evolution toward more sophisticated and functionally diverse reagents. The introduction of electron-withdrawing substituents such as bromo and trifluoromethyl groups addressed key limitations in cross-coupling chemistry, where electron-rich boronic acids often demonstrated reduced reactivity in palladium-catalyzed transformations. Research investigations revealed that electron-withdrawing substituents activate arylboronic acids toward coupling with electron-rich aromatic systems, a finding that proved instrumental in developing more efficient synthetic methodologies.

The historical development of this compound also coincides with the explosive growth of Suzuki-Miyaura cross-coupling chemistry following Akira Suzuki and Norio Miyaura's groundbreaking 1981 publication describing palladium-catalyzed biaryl formation using arylboronic acids and aryl bromides. This revolutionary methodology provided the synthetic foundation upon which specialized boronic acids like this compound could demonstrate their enhanced reactivity and selectivity profiles.

The compound's commercial availability and widespread adoption reflect the maturation of organoboron synthesis methodology and the increasing demand for sophisticated building blocks in pharmaceutical and materials chemistry. Current commercial preparations typically achieve purity levels of ninety-five percent or higher, with the compound supplied as a crystalline solid requiring storage under inert atmosphere at temperatures between two and eight degrees Celsius. These specifications reflect both the compound's inherent stability and the rigorous quality standards demanded by contemporary synthetic applications.

The historical trajectory of this compound's development also illustrates the broader trend toward functional group tolerance and chemoselectivity in modern organic synthesis. Unlike earlier synthetic methodologies that required protection-deprotection strategies to accommodate sensitive functional groups, the mild reaction conditions employed with this compound enable direct incorporation of diverse functional groups without additional synthetic manipulations.

Position in Contemporary Organoboron Chemistry

This compound occupies a distinctive position within the contemporary landscape of organoboron chemistry, representing the confluence of several key trends that define modern synthetic methodology. The compound exemplifies the evolution toward increasingly sophisticated organoboron reagents designed to address specific challenges in cross-coupling chemistry, materials science, and pharmaceutical synthesis.

Within the broader context of organoboron chemistry, this compound represents a significant advancement in the design of electronically tuned coupling partners. Contemporary organoboron chemistry has witnessed remarkable growth in applications spanning analytical chemistry, organic synthesis, materials science, and biological research. The field's expansion reflects the fundamental properties of boron-carbon bonds, which exhibit low polarity due to the similar electronegativity values of carbon and boron, while the electron-deficient nature of tricoordinate boron centers provides unique reactivity patterns not accessible through other organometallic systems.

Recent developments in photoinduced organoboron chemistry have further expanded the synthetic utility of compounds like this compound. Photochemical activation of organoboron compounds enables access to reaction pathways that complement traditional thermal processes, providing enhanced selectivity and milder reaction conditions. These photoinduced transformations represent a frontier area where electronically modified boronic acids demonstrate superior performance compared to simple alkyl or aryl boronic acids.

The compound's position in contemporary synthesis is further reinforced by emerging transition-metal-free catalytic methodologies that exploit the nucleophilic character of boron centers activated by simple Lewis bases. Recent research has demonstrated that bis(pinacolato)diboron can be activated by N-heterocyclic carbenes, phosphines, and alkoxides to generate nucleophilic boryl species capable of selective diboration and beta-boration reactions. These methodologies represent environmentally sustainable alternatives to traditional transition-metal-catalyzed processes while offering enhanced chemoselectivity profiles.

Contemporary applications of this compound extend beyond traditional cross-coupling chemistry into advanced materials synthesis. The compound serves as a key building block for covalent organic frameworks and specialized polymeric materials where the trifluoromethyl substituent imparts unique thermal and chemical stability properties. These applications reflect the broader integration of organoboron chemistry into materials science, where the mild reaction conditions and high functional group tolerance of boronic acid chemistry enable precise control over molecular architecture.

The compound's relevance in contemporary medicinal chemistry reflects the growing recognition of boron-containing compounds as viable therapeutic agents. Following the clinical success of bortezomib, tavaborole, and crisaborole, researchers have intensified investigations into boronic acid derivatives as potential drug candidates. The unique electronic properties conferred by the trifluoromethyl and bromo substituents in this compound provide opportunities for fine-tuning pharmacological properties while maintaining synthetic accessibility.

Current research trends emphasize the development of site-selective and orthogonal coupling strategies that exploit the differential reactivity of multiple reactive sites within a single molecule. The dual functionality of this compound, containing both a reactive boronic acid moiety and a bromo substituent amenable to further cross-coupling, positions this compound at the forefront of these methodological developments. Recent investigations have demonstrated the feasibility of sequential cross-coupling reactions that enable construction of complex molecular architectures through controlled, stepwise bond formation processes.

属性

IUPAC Name |

[4-bromo-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDLWXFPCSSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Routes

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid generally follows two main pathways:

Bromination of 2-(trifluoromethyl)phenylboronic Acid

This method involves direct bromination at the 4-position of 2-(trifluoromethyl)phenylboronic acid, often using palladium-catalyzed direct arylation:

- Catalyst: Palladium acetate or other palladium catalysts

- Base: Potassium carbonate or similar bases

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

- Temperature: Typically ambient to moderate heating depending on catalyst and solvent

This reaction selectively introduces the bromine atom at the para-position relative to the boronic acid group, yielding the desired 4-bromo derivative with the trifluoromethyl group at the ortho-position intact.

Palladium-Catalyzed Borylation of Aryl Halides

An alternative and widely used method is the palladium-catalyzed borylation of aryl halides, specifically starting from 4-bromo-2-(trifluoromethyl)benzene:

- Starting Material: 4-bromo-2-(trifluoromethyl)benzene

- Borylating Agent: Tri-n-butylborate or bis(pinacolato)diboron

- Catalyst: Palladium complexes (e.g., Pd(dppf)Cl2)

- Base: Potassium acetate, potassium carbonate, or sodium hydroxide

- Solvent: THF or DMF

- Reaction Conditions: Typically reflux or elevated temperature under inert atmosphere

The reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, transmetallation with the boron reagent, and reductive elimination to form the arylboronic acid derivative after subsequent hydrolysis.

Organolithium-Mediated Borylation (From Patent CN102731542A)

A more specialized preparation involves lithiation of a dibromobenzene derivative followed by reaction with a borate ester:

- Step 1: Mix paradibromobenzene with triisopropyl borate in anhydrous tetrahydrofuran under nitrogen

- Step 2: Cool to -40 °C and add n-butyllithium solution dropwise, maintaining temperature below -30 °C

- Step 3: Stir the reaction mixture for 1 hour at low temperature, then warm to 0 °C

- Step 4: Add water slowly to hydrolyze the borate intermediate, acidify with concentrated hydrochloric acid to pH 2

- Step 5: Extract with ethyl acetate, dry over anhydrous sodium sulfate, concentrate, and crystallize from water

- Yield: Approximately 87% with high purity (HPLC >99%)

化学反应分析

Reaction Types and Mechanisms

This compound participates in diverse chemical reactions due to its boronic acid group, bromine substituent, and trifluoromethyl group. Key reactions include:

Suzuki-Miyaura Coupling

Mechanism : The boronic acid group undergoes transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like K₂CO₃, forming carbon-carbon bonds with aryl halides or alkenes .

Reagents : Palladium catalysts, K₂CO₃, solvents (ethanol/water) .

Products : Biaryl compounds or substituted alkenes .

Oxidation

Mechanism : The boronic acid group oxidizes to form phenols under acidic conditions with oxidizing agents like H₂O₂ .

Reagents : H₂O₂, aqueous acid .

Products : 2-(Trifluoromethyl)phenol derivatives .

Substitution (Nucleophilic Aromatic)

Mechanism : The bromine substituent undergoes nucleophilic substitution with amines, thiols, or other nucleophiles.

Reagents : Nucleophiles (e.g., NH₃, SH⁻), polar aprotic solvents.

Products : Substituted phenyl derivatives.

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | Biaryl compounds | |

| Oxidation | H₂O₂, H₃O⁺ | Phenols | |

| Nucleophilic Substitution | NH₃/SH⁻, DMF | Substituted phenyls |

Stability and Reactivity

The trifluoromethyl group enhances stability and solubility in organic solvents, while the boronic acid group exhibits moderate acidity (pKa ≈ 5.67) .

Key Factors :

-

Thermal Stability : Resistant to thermal degradation under standard reaction conditions.

-

Acidity : Facilitates binding to diols (e.g., in spiroboronate formation) .

Direct Borylation

Synthesized from 4-bromo-2-(trifluoromethyl)benzene via borylation with tri-n-butylborate (BnBu₃) in THF, followed by acid hydrolysis.

Reagents : BnBu₃, THF, Mg, H₃O⁺.

Dioxaborolane Formation

Converted to stable boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using dioxaborolane precursors and palladium catalysts.

Reagents : Dioxaborolane, Pd catalyst, THF.

| Method | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Borylation | BnBu₃, THF, Mg, H₃O⁺ | 75% | |

| Dioxaborolane Formation | Dioxaborolane, Pd, THF | 80% |

Antimicrobial Activity

Shows moderate antifungal (Candida albicans, Aspergillus niger) and antibacterial (Escherichia coli, Bacillus cereus) activity, with MIC values lower than commercial agents like AN2690 .

Proposed Mechanism :

Materials Chemistry

Used as a precursor for functionalized polymers and cross-coupled materials due to its stability and reactivity.

Challenges and Considerations

-

Regioselectivity : The trifluoromethyl group may direct coupling reactions to specific positions.

-

Toxicity : Requires handling in fume hoods due to potential bioaccumulation risks .

This compound’s dual functionality (boronic acid and halogen substituent) positions it as a versatile intermediate in organic synthesis and drug development. Ongoing research focuses on optimizing its stability and exploring its role in enzyme inhibition .

科学研究应用

4-Bromo-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

作用机制

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group coordinates with the palladium catalyst, facilitating the transmetalation step where the aryl group is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

相似化合物的比较

Positional Isomers

- 2-Bromo-4-(trifluoromethyl)phenylboronic Acid: A positional isomer with bromo and -CF₃ groups swapped. This compound (C₇H₅BBrF₃O₂, MW 268.82, CAS 959997-88-7) exhibits similar purity (>97%) but differs in steric and electronic effects.

- 3-Bromo-5-(trifluoromethyl)phenylboronic Acid: Another isomer (CAS 913835-64-0, MW ~268.82). The meta-substitution pattern reduces electronic activation of the boronic acid, leading to lower reactivity in Suzuki couplings compared to ortho/para-substituted analogs .

Halogen-Substituted Variants

- 4-Chloro-3-(trifluoromethyl)phenylboronic Acid (CAS 32247-96-4): Replacing bromo with chloro reduces molecular weight (MW ~257.92) and alters halogen-specific reactivity. Chloro derivatives are less reactive in cross-couplings but may offer cost advantages .

- 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid (CAS 1048990-22-2): The -OCF₃ group increases lipophilicity compared to -CF₃, influencing solubility and bioavailability in drug design. This compound (MW 283.01) is priced at ~$98/g (98% purity) .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

- 3,5-Bis(trifluoromethyl)phenylboronic Acid (CAS 73852-19-4): The dual -CF₃ groups enhance electron-withdrawing effects, accelerating coupling reactions but increasing steric bulk. Purity exceeds 97%, with a price of ¥5,300/g .

- However, -CN is less stable under basic conditions .

Reactivity in Cross-Coupling Reactions

The target compound’s ortho -CF₃ group creates a sterically congested environment, which may slow transmetalation steps in Suzuki reactions compared to less hindered analogs like 4-bromophenylboronic acid. However, the electron-withdrawing -CF₃ group stabilizes the boronate intermediate, enhancing overall efficiency in couplings with electron-rich aryl halides . In contrast, 3,5-bis(trifluoromethyl)phenylboronic acid exhibits higher reactivity due to stronger electron withdrawal but faces challenges in substrate compatibility due to steric effects .

Physical Properties and Stability

- Solubility : The -CF₃ group enhances lipophilicity, reducing water solubility compared to hydroxyl- or methoxy-substituted analogs.

- Storage : Requires storage at 0–6°C to prevent decomposition, similar to 2-bromo-4-(trifluoromethyl)phenylboronic acid .

- Purity : Commercial samples typically exceed 95% purity, aligning with industry standards for boronic acids .

Cost and Availability

The target compound is priced at ~¥13,000/g (1g, >97% purity), comparable to 2-bromo-4-(trifluoromethyl)phenylboronic acid (¥9,000–45,000/g) . In contrast, simpler analogs like 4-bromophenylboronic acid cost ~¥3,000/g, reflecting lower synthetic complexity .

生物活性

4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activities associated with this compound, drawing on various research findings and case studies.

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the borylation of the corresponding aryl halide using palladium-catalyzed cross-coupling reactions. This method allows for the introduction of boronic acid functionality at specific positions on the aromatic ring, which can be optimized for desired biological activity.

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit moderate antimicrobial properties. A related compound, 2-formyl-5-trifluoromethyl phenylboronic acid, demonstrated significant activity against various bacterial strains including Escherichia coli and Bacillus cereus, with a minimum inhibitory concentration (MIC) lower than that of some standard antibiotics like AN2690 (Tavaborole) .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 100 | |

| Aspergillus niger | 100 | |

| Escherichia coli | 50 | |

| Bacillus cereus | 25 |

The mechanism of action appears to involve disruption of cell wall synthesis or function, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

In vitro studies have explored the potential of boronic acids as anticancer agents. For instance, compounds derived from this compound were tested against prostate cancer cell lines (LAPC-4). The results indicated that while some derivatives exhibited promising antiproliferative activity, others showed no significant effects. Notably, the presence of a trifluoromethyl group did not enhance activity as hypothesized .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl) | LAPC-4 | Not specified | |

| Flutamide | LAPC-4 | 0.5 | |

| Bicalutamide | LAPC-4 | 0.3 |

The structure-activity relationship (SAR) studies suggest that the position of substituents on the aromatic ring significantly impacts biological activity. The introduction of polar functional groups has been shown to improve solubility but may compromise metabolic stability .

Case Studies

A notable case study involved the evaluation of boronic acids as antagonists for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression. Compounds similar to this compound were found to inhibit calcium flux in human polymorphonuclear cells, indicating potential therapeutic applications in inflammatory diseases .

常见问题

Q. What are the established synthetic routes for 4-Bromo-2-(trifluoromethyl)phenylboronic acid?

A common method involves reacting a Grignard reagent (e.g., 4-bromo-2-(trifluoromethyl)phenyl magnesium bromide) with trimethyl borate under inert conditions (e.g., nitrogen atmosphere) at low temperatures (-78°C to 0°C), followed by acidic hydrolysis to yield the boronic acid . Alternative routes may utilize Miyaura borylation with palladium catalysts, but the Grignard method is preferred for sterically hindered substrates . Purification typically involves recrystallization or column chromatography under anhydrous conditions to avoid protodeboronation .

Q. How do the bromo and trifluoromethyl substituents influence reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation with palladium catalysts. However, steric hindrance from the substituents may reduce coupling efficiency with bulky substrates. The bromo group can act as a leaving site for further functionalization post-coupling . Comparative studies with analogs (e.g., 4-Chloro-2-(trifluoromethyl)phenylboronic acid) suggest halogen electronegativity impacts oxidative addition rates .

Q. What safety protocols are critical when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent moisture absorption and degradation . In case of inhalation, move to fresh air and seek medical attention .

Q. How is solubility in aqueous/organic solvents optimized for cross-coupling reactions?

Solubility in polar aprotic solvents (e.g., THF, DMF) is moderate but can be enhanced using co-solvents like methanol or water (up to 10% v/v). For hydrophobic substrates, toluene or dichloromethane is preferred. Solubility trends for trifluoromethyl-substituted boronic acids in water are lower compared to unsubstituted analogs (e.g., 4-(trifluoromethyl)phenylboronic acid has ~0.5 mg/mL solubility at 25°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for couplings with electron-deficient aryl halides?

For electron-deficient partners (e.g., nitro-substituted aryl halides):

- Use Pd(OAc)₂ or SPhos ligands to stabilize the catalytic cycle.

- Increase temperature to 80–100°C in toluene/ethanol mixtures.

- Add bases like Cs₂CO₃ (2–3 equiv.) to deprotonate the boronic acid and accelerate transmetallation .

Contradictions in catalytic efficiency across studies often arise from ligand choice or solvent purity—validate via control experiments .

Q. What analytical techniques confirm structural integrity and purity?

Q. How does this compound interact with biological targets like serine proteases?

The boronic acid group forms reversible covalent bonds with catalytic serine residues, inhibiting enzyme activity (e.g., proteasome inhibition). Competitive binding assays (IC₅₀ determination) using fluorogenic substrates can quantify inhibition kinetics. Compare with analogs like 4-amino-2-(trifluoromethyl)phenylboronic acid to assess substituent effects on binding .

Q. How to resolve contradictions in catalytic activity reported across studies?

Systematically evaluate:

Q. What strategies mitigate steric hindrance in couplings with bulky substrates?

Q. How to design experiments probing substituent effects on binding affinity?

- Synthesize derivatives with varied substituents (e.g., -NO₂, -NH₂) at the 2- and 4-positions.

- Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants.

- Cross-reference with computational docking studies to map interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。